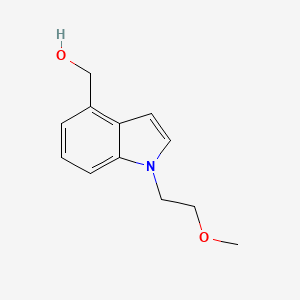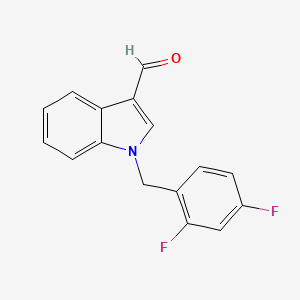
1-(2,4-Difluorobenzyl)-3-formyl-1H-indole
Overview
Description
1-(2,4-Difluorobenzyl)-3-formyl-1H-indole is a useful research compound. Its molecular formula is C16H11F2NO and its molecular weight is 271.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Difluorobenzyl)-3-formyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorobenzyl)-3-formyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization of Indoles : Indoles, including derivatives like "1-(2,4-Difluorobenzyl)-3-formyl-1H-indole", are important in synthesizing biologically active natural and unnatural compounds. Palladium-catalyzed reactions have become significant in the synthesis and functionalization of indoles, offering a versatile method for creating complex molecules with broad applicability in fine chemicals, agrochemicals, and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).
Potential as Aromatase Inhibitors : Certain indole derivatives, including those with halobenzyl groups similar to "1-(2,4-Difluorobenzyl)-3-formyl-1H-indole", have been synthesized and evaluated for their inhibitory activity against P450 aromatase. This suggests potential applications in developing aromatase inhibitors, which are relevant in the treatment of hormone-sensitive cancers (Marchand et al., 1998).
Antioxidant Activity : Indole derivatives have shown antioxidant activity, as demonstrated in a study focusing on the synthesis of 3-Selanyl-1H-indole and its derivatives. These compounds, including similar structures to "1-(2,4-Difluorobenzyl)-3-formyl-1H-indole", present a range of biological applications where reducing oxidative stress is crucial (Vieira et al., 2017).
Photophysical Studies for Fluorescence Probes : Indole derivatives have been used in the synthesis of compounds with significant fluorescence properties. These compounds, due to their photophysical properties, are potential candidates for developing fluorescent probes, a field that could involve derivatives like "1-(2,4-Difluorobenzyl)-3-formyl-1H-indole" (Pereira et al., 2010).
Applications in Organic Photocatalysis : Studies on the C-3 functionalization of indoles over conjugated microporous polymers highlight the role of indole derivatives in photocatalysis. This research opens the door for environmentally friendly catalysts in chemical synthesis, where derivatives like "1-(2,4-Difluorobenzyl)-3-formyl-1H-indole" could play a significant role (Zhang et al., 2018).
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO/c17-13-6-5-11(15(18)7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMPDXFVMDHERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzyl)-3-formyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




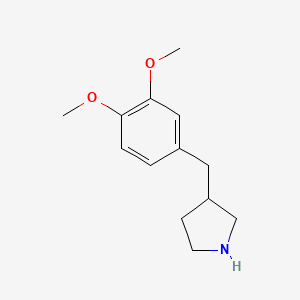
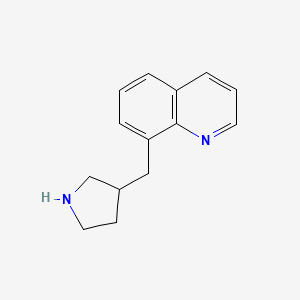
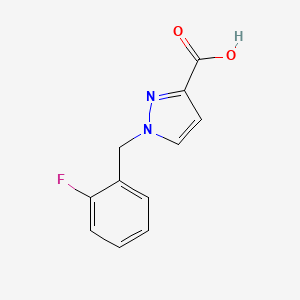
![Methyl[(1-propyl-1H-indol-5-yl)methyl]amine](/img/structure/B7894457.png)
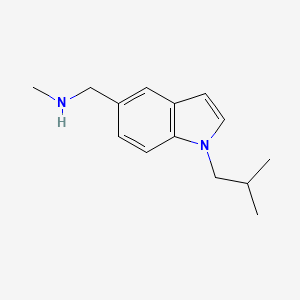
![Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B7894471.png)
![{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B7894477.png)
![N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7894479.png)

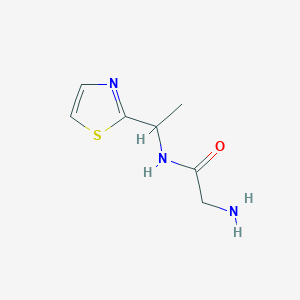
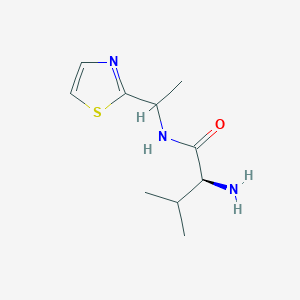
![[1-(2-Methylpropyl)-1H-indol-4-yl]methanol](/img/structure/B7894528.png)
